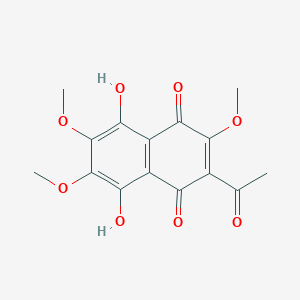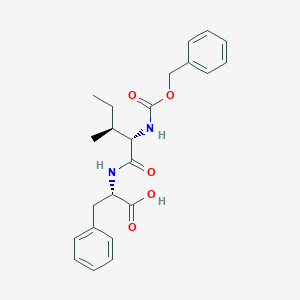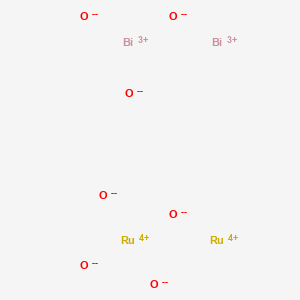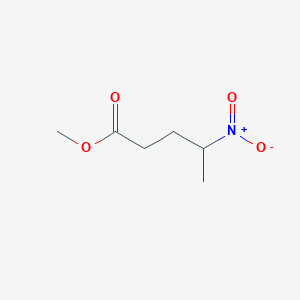![molecular formula Fe4[Fe(CN)6]3<br>C18Fe7N18 B077176 Prussian blue CAS No. 14038-43-8](/img/structure/B77176.png)
Prussian blue
概要
説明
Prussian blue, also known as Berlin blue, is a dark blue color that is artificially made. It is one of the first pigments made synthetically . It was accidentally found in 1704 by two chemists in Berlin . The dark blue uniforms of the Prussian army were dyed this color .
Synthesis Analysis
Prussian blue was first synthesized about 1704 by the reaction of salts of iron in the +2 oxidation state (ferrous salts) with potassium ferrocyanide; the initial product, an insoluble white compound called Berlin white, was then oxidized to the blue pigment .Molecular Structure Analysis
The pigment Prussian blue consists of iron cations, cyanide anions, and water. The empirical formula—minus the water of crystallization—is Fe 7 (CN) 18. This seems odd with respect to the iron oxidation state until you learn that the complex contains Fe (II) and Fe (III) .Chemical Reactions Analysis
Prussian blue is used to treat radioactive cesium or thallium, or non-radioactive thallium poisoning. It works by combining with thallium and cesium in the intestines. The combination is then removed from the body through the stools .Physical And Chemical Properties Analysis
Prussian blue has deep blue, finely divided particles that are transparent in watercolors. It has high tinting strength and is stable to light, although it turns brown in the presence of alkalis or heat .科学的研究の応用
Energy Storage and Conversion
Prussian Blue and its analogues have attracted increasing attention as versatile framework materials with a wide range of applications in catalysis, energy conversion, and storage . They have emerged as suitable candidates for the fabrication of batteries and supercapacitors due to their outstanding electrochemical features such as fast charge–discharge rates, high capacity, and prolonged cycling life .
Sensor Development
The tunable structural and electronic properties of Prussian Blue enable the detection of many types of analytes with high sensitivity and specificity. Thus, they are ideal materials for the development of sensors for environmental detection, disease trend monitoring, and industrial safety .
Photocatalytic Applications
Prussian Blue-based catalysts display excellent photocatalytic performance for the degradation of pollutants and generation of hydrogen. Their excellent light capturing and charge separation capabilities make them stand out in photocatalytic processes, providing a sustainable option for environmental remediation and renewable energy production .
Corrosion Protection
Prussian Blue coatings have been studied particularly for corrosion protection. They form stable and protective layers on metal surfaces, which extend the lifespan of infrastructural materials in harsh environments .
Biomedical Applications
Prussian Blue and its analogues are highly valuable materials in healthcare fields such as imaging, drug delivery, and theranostics because they are biocompatible and their further functionalization is possible . They have excellent biosafety, good magnetic properties, outstanding photothermal properties, and the ability to mimic enzymatic behaviors .
Preparation of Nanomaterials
Prussian Blue-based nanomaterials have shown promising applications in the biomedical field. The design and preparation of Prussian Blue analogues, Prussian Blue-based hollow structures, and Prussian Blue-based composites are areas of active research .
These are just a few of the many potential applications of Prussian Blue. This compound continues to attract interest due to its versatility and the wide range of technical challenges it can address in various fields ranging from power generation to healthcare and environmental management .
作用機序
Target of Action
Prussian blue, also known as ferric ferrocyanide, primarily targets radioactive cesium and thallium in the body . It is used as an antidote for certain kinds of heavy metal poisoning . Prussian blue is also known for its peroxidase-mimicking activity, making it a candidate for hydrogen peroxide reduction .
Mode of Action
Prussian blue acts by trapping radioactive cesium and thallium in the intestines, preventing them from being absorbed by the body . This compound is produced when the oxidation of ferrous ferrocyanide salts occurs, resulting in ferric hexacyanoferrate (II) in a cubic lattice crystal structure . It is insoluble in water but can exist in either colloidal or water-soluble form .
Biochemical Pathways
Prussian blue affects the biochemical pathway of hydrogen peroxide reduction. It acts as an advanced electrocatalyst, mimicking the activity of peroxidase enzymes . This makes Prussian blue a prime candidate for the development of nanozymes, which are catalytic nanoparticles that mimic the activity of natural enzymes .
Pharmacokinetics
It reduces the biological half-life of cesium from about 110 days to about 30 days and of thallium from about 8 days to about 3 days . This means that the radioactive material leaves the body faster when Prussian blue is administered . In a study, it was found that intravenously administered Prussian blue nanoparticles underwent fast clearance from blood, highly accumulated in the liver and lungs of mice, and finally cleared from tissues .
Result of Action
The primary result of Prussian blue’s action is the reduction of systemic contamination with radioactive cesium and/or radioactive or non-radioactive thallium . These radioactive materials move through the intestines and pass out of the body (excrete) in bowel movements . This limits the amount of time the body is exposed to radiation .
Action Environment
The action of Prussian blue can be influenced by environmental factors. For instance, Prussian blue nanoparticles have shown promising applications in the biomedical field due to their excellent biosafety, good magnetic properties, outstanding photothermal properties, and the ability to mimic enzymatic behaviors . They have also been used for the degradation of pollutants and generation of hydrogen, providing a sustainable option for environmental remediation and renewable energy production . The conductivity and corrosion resistance of the material need to be improved, and secondary contamination should be decreased or even avoided .
Safety and Hazards
将来の方向性
Prussian blue analogs (PBAs), a type of metal–organic frameworks (MOFs), have attracted much attention because of their large specific surface area, high porosity, easy synthesis, and low cost . The research hotspots and trends for PBAs materials are concentrated in the environmental and energy fields .
特性
IUPAC Name |
iron(2+);iron(3+);octadecacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/18CN.7Fe/c18*1-2;;;;;;;/q18*-1;3*+2;4*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYOBGZUOMKFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Fe+2].[Fe+2].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe4[Fe(CN)6]3, C18Fe7N18 | |
| Record name | Prussian blue | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Prussian_blue | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple solid; Mostly soluble in water (6 g/L); [Merck Index] Deep blue powder; [MSDSonline] | |
| Record name | Ferric ferrocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8196 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Mostly insoluble in hot or cold water. 6 mg/mL at 25 deg C | |
| Record name | Prussian blue | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Prussian blue binds cesium and thallium isotopes in the gastrointestinal tract after ingestion or excreted in the bile by the liver, therby reduces gastrointestinal reabsorption into the enterohepatic circulation. It serves as an ion exchanger for univalent cations and it preferentially binds to cesium or thallium as its affinity for cations increases as the ionic radius of the cation increases. Prussian blue exchanges potassium for cesium or thallium at the surface of the crystal in the intestinal lumen. The insoluble complex is excreted without being absorbed from the intestinal walls. Insoluble prussian blue decreases the half life of cesium by 33% and from 3.8 to 2.2 days for thallium. The rate of cesium and thallium elimination is proportional to the dose and duration of prussian blue. | |
| Record name | Prussian blue | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Prussian blue | |
CAS RN |
14038-43-8 | |
| Record name | Prussian blue | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prussian blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Prussian blue interact with cesium in the body?
A1: Prussian blue exhibits its effect primarily in the digestive tract. It acts as an ion exchanger, preferentially binding to cesium ions over potassium due to their similar ionic radii. [] This binding prevents the reabsorption of cesium from the intestines back into the bloodstream, promoting its elimination through feces and thus shortening its biological half-life. []
Q2: What is the mechanism of action of Prussian blue in treating thallium poisoning?
A2: Prussian blue acts as a non-absorbable agent in the gastrointestinal tract, effectively binding to thallium. It disrupts the enteroenteric cycle of thallium, trapping it within the intestines and preventing its reabsorption into the bloodstream. This mechanism enhances fecal excretion of thallium, accelerating its elimination from the body. []
Q3: What is the molecular formula and weight of Prussian blue?
A3: Prussian blue has a variable composition, often represented as Fe7(CN)18(H2O)x, where x can range from 14 to 18. Its molecular weight varies depending on the degree of hydration.
Q4: What spectroscopic techniques are used to characterize Prussian blue?
A4: Several spectroscopic methods are employed to analyze Prussian blue, including:
- Infrared (IR) spectroscopy: Used to identify the characteristic C≡N stretching mode around 2083 cm-1, confirming the presence of the Fe(II)-CN-Fe(III) fragment. []
- Mössbauer spectroscopy: Helps determine the oxidation states of iron atoms in the compound, revealing the presence of both Fe3+ (high spin) and Fe2+ (low spin). []
- X-ray photoelectron spectroscopy (XPS): Useful for analyzing the elemental composition and oxidation states of metal ions within the Prussian blue structure. []
Q5: How does the incorporation of vanadium ions impact the stability of Prussian blue analogues in sodium-ion batteries?
A5: Introducing vanadium ions into the Prussian blue structure, specifically oxidizing V3+ to V4+, enhances the electrochemical stability of the material. This increased stability is attributed to the altered redox properties and structural changes induced by vanadium incorporation. []
Q6: How do Prussian blue nanoparticles (PB-NPs) function as artificial enzymes?
A6: PB-NPs possess remarkable catalytic activities mimicking various enzymes:
- Superoxide dismutase activity: They exhibit the ability to convert superoxide radicals into less harmful species. []
Q7: Can you elaborate on the catalytic application of Prussian blue analogue/carbon nanotube composite material?
A7: The composite of Prussian blue analogue with carbon nanotubes demonstrates enhanced catalytic activity in the epoxidation of styrene compared to individual components. The carbon nanotubes provide a larger surface area and improved particle dispersion for the Prussian blue analogue, leading to superior catalytic performance. Kinetic studies reveal a significantly lower activation energy for the composite, highlighting its enhanced efficiency. []
Q8: How is density functional theory (DFT) employed in studying Prussian blue?
A8: DFT calculations are crucial for understanding the electronic structure and properties of Prussian blue:
- Prediction of crystal and electronic structure: DFT helps model the complex magnetic ground state and electronic interactions within the Prussian blue lattice. []
- Screening of organic ligands: In the context of dye-sensitized photoelectrochemical cells, DFT calculations help screen and identify suitable organic ligands for efficient electron transfer processes involving Prussian blue. []
Q9: How does the incorporation of molybdenum affect the enzyme-like activity of Prussian blue analog nanocages?
A9: Doping Prussian blue analog nanocages with molybdenum significantly enhances their peroxidase and laccase mimicking activities. This improvement is attributed to the tailoring of size, morphology, composition, and complex structure resulting from molybdenum doping. []
Q10: How stable are Prussian blue nanoparticles under various conditions?
A10: Prussian blue nanoparticles exhibit remarkable stability even under harsh conditions, including high temperatures, extreme pH levels, and high salt concentrations. This robustness makes them suitable for various applications, particularly in biological systems. []
Q11: What is the primary route of elimination for Prussian blue after administration?
A11: Prussian blue is not absorbed from the gastrointestinal tract in significant amounts. Following oral administration, it primarily undergoes fecal excretion, effectively removing bound substances like cesium or thallium from the body. []
Q12: How does dietary fiber affect cesium-137 retention in the presence of Prussian blue?
A12: Dietary factors like beet pulp, a source of dietary fiber, can influence cesium-137 retention. While beet pulp alone might not significantly increase total cesium excretion, when combined with Prussian blue, it contributes to a more effective removal of cesium-137 from the body. []
Q13: How effective is Prussian blue in reducing radiocesium contamination in living organisms?
A13: Studies in ewes demonstrate that Prussian blue effectively reduces radiocesium contamination in tissues. Administering Prussian blue to ewes previously fed with cesium-137 contaminated wheat significantly reduced the radiocesium concentration in their blood and tissues. []
Q14: What in vivo models are used to study the therapeutic potential of Prussian blue?
A14: Several animal models have been employed to investigate the efficacy of Prussian blue:
- Ovine models: Used to study the reduction of radiocesium contamination in tissues. []
- Rat models: Employed to investigate the effect of Prussian blue on thallium elimination and its potential in treating thallium poisoning. [, ]
Q15: How can Prussian blue be used in targeted drug delivery systems?
A15: Researchers are exploring Prussian blue's potential in developing targeted drug delivery systems:
- Nanoparticle-based delivery: Prussian blue nanoparticles (PBNPs) can be functionalized with targeting ligands to deliver therapeutic agents specifically to cancer cells. []
- Magnetic targeting: Superparamagnetic iron oxide nanoparticles (SPIONs) coated with Prussian blue can be guided to specific tissues using external magnetic fields, enabling targeted delivery. [, ]
Q16: How is Prussian blue staining used in the diagnosis of ocular siderosis?
A17: Prussian blue staining helps detect the presence of iron deposits in ocular tissues. In cases of ocular siderosis, where iron accumulates in the eye, Prussian blue staining of the anterior lens capsule or vitreous fluid can confirm the presence of iron, aiding in diagnosis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



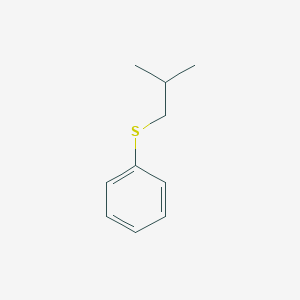
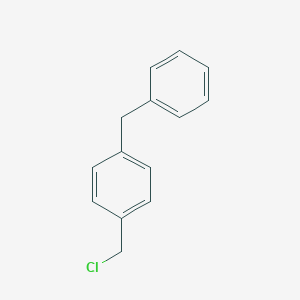
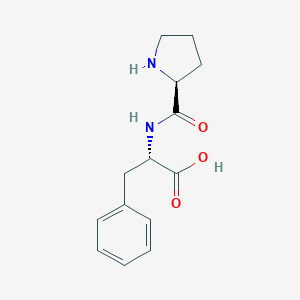
![Cytidine,[5-3H]](/img/structure/B77100.png)
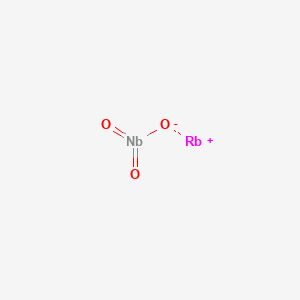
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
